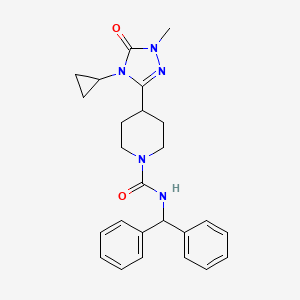
4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-N-(diphenylmethyl)piperidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-N-(diphenylmethyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C25H29N5O2 and its molecular weight is 431.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Compounds containing a 1,2,4-triazole moiety, like “4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-N-(diphenylmethyl)piperidine-1-carboxamide”, have been found to bind with high affinity to multiple receptors . These receptors could be the primary targets of the compound.
Mode of Action
The interaction of the compound with its targets could involve the formation of bonds between the compound and specific amino acid residues in the receptor’s active site. This could result in changes to the receptor’s conformation and activity .
Biochemical Pathways
The compound’s interaction with its targets could affect various biochemical pathways. For example, 1,2,4-triazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties could be influenced by its chemical structure. For example, the presence of the piperidine moiety could potentially enhance the compound’s lipophilicity, which could improve its absorption and distribution .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound targets a receptor involved in cell proliferation, it could potentially have anticancer effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s stability could be affected by the pH of its environment, while its efficacy could be influenced by the presence of other competing molecules .
生物活性
The compound 4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-N-(diphenylmethyl)piperidine-1-carboxamide is a synthetic organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure that includes a piperidine ring, a cyclopropyl group, and a triazole moiety. Its molecular formula is C21H29N5O4, with a molecular weight of approximately 415.5 g/mol. The unique combination of these structural elements suggests diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H29N5O4 |
| Molecular Weight | 415.5 g/mol |
| CAS Number | 1797260-65-1 |
Antimicrobial Activity
Research indicates that compounds similar to the target compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing the triazole moiety can possess antibacterial activity against various strains of bacteria. In particular, compounds with piperidine structures have been noted for their effectiveness against Salmonella typhi and Bacillus subtilis, demonstrating moderate to strong inhibition in vitro .
Enzyme Inhibition
The compound's biological activity may also extend to enzyme inhibition. Similar derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and urease, with some showing strong inhibitory effects. For example, certain synthesized compounds presented IC50 values as low as 0.63 µM against AChE, indicating potent enzyme inhibition capabilities . The presence of the piperidine and triazole moieties is believed to enhance this activity.
The proposed mechanism of action for this compound involves its interaction with specific biological targets such as enzymes and receptors. The triazole ring may facilitate binding to target proteins, modulating their activity and leading to physiological effects. This interaction is crucial for the observed enzyme inhibition and antimicrobial activity.
Study 1: Antibacterial Screening
In a study evaluating the antibacterial properties of related compounds, several derivatives were tested against common bacterial strains. The results indicated that compounds with similar structural features to our target compound exhibited notable antibacterial activity, particularly against Bacillus subtilis, with some compounds achieving an MIC (Minimum Inhibitory Concentration) of less than 10 µg/mL .
Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibitory potential of synthesized derivatives containing the piperidine and triazole moieties. The study found that these compounds effectively inhibited AChE and urease activities, with IC50 values significantly lower than those of standard inhibitors . This suggests that the target compound may also possess similar enzyme inhibitory properties.
属性
IUPAC Name |
N-benzhydryl-4-(4-cyclopropyl-1-methyl-5-oxo-1,2,4-triazol-3-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O2/c1-28-25(32)30(21-12-13-21)23(27-28)20-14-16-29(17-15-20)24(31)26-22(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,20-22H,12-17H2,1H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMUEGVXZXMAEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














